molecular formula C28H30ClN3O3S B6526866 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1135213-67-0

4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No. B6526866
CAS RN: 1135213-67-0
M. Wt: 524.1 g/mol
InChI Key: HJNBQAHHKRCTEP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. Based on its name, it contains functional groups such as benzoyl, diethylamino, methoxy, and benzothiazol .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

Scientific Research Applications

Synthesis and Characterization

The compound, also known as 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, can be synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex is characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

Antibacterial Activity

The synthesized complex has been examined for its antibacterial activity . This suggests potential applications in the development of new antibacterial agents.

Computational Study

The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach . This kind of computational study can provide insights into the electronic structure and properties of the compound, which can be useful in various fields such as drug design and materials science.

Reactions at the Benzylic Position

The compound has a benzylic position, which is a site of reactivity. Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . This reactivity can be exploited in synthetic chemistry to create new compounds.

Ion-Associate Complex Formation

The formation of an ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions . This could have implications in the field of medicinal chemistry and drug design.

UV Absorption

The UV absorption peak of the UV cutoff edge was detected for both configurations of the complex . This property could be useful in the field of analytical chemistry, for example in the development of new analytical methods.

properties

IUPAC Name

4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S.ClH/c1-4-30(5-2)17-18-31(28-29-24-16-15-23(34-3)19-25(24)35-28)27(33)22-13-11-21(12-14-22)26(32)20-9-7-6-8-10-20;/h6-16,19H,4-5,17-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNBQAHHKRCTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

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